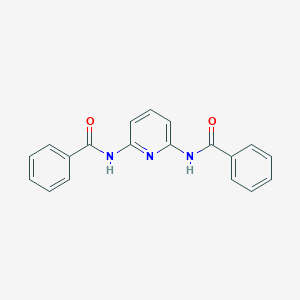

N-(6-benzamidopyridin-2-yl)benzamide

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of N-(6-benzamidopyridin-2-yl)benzamide reveals a complex three-dimensional structure characterized by specific geometric parameters that define its molecular conformation. According to crystallographic data, the compound exhibits a triclinic crystal system with distinct spatial arrangements that influence its physical and chemical properties. The molecular structure features two benzamide groups attached to positions 2 and 6 of the central pyridine ring, creating a symmetrical arrangement that significantly impacts the compound's electronic distribution and intermolecular interactions.

The geometric parameters of this compound include specific bond lengths and angles that characterize the molecular framework. The compound possesses 24 heavy atoms with a complexity value of 390, indicating a moderately complex molecular structure. The topological polar surface area measures 71.1 Ų, which provides insights into the compound's solubility characteristics and potential membrane permeability. The XLogP3 value of 3.2 suggests moderate lipophilicity, which influences the compound's distribution properties and biological interactions.

Hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement of this compound. The compound contains two hydrogen bond donors and three hydrogen bond acceptors, facilitating specific intermolecular interactions that stabilize the crystal lattice. These hydrogen bonding capabilities contribute to the compound's solid-state stability and influence its dissolution characteristics in various solvents. The rotatable bond count of four indicates moderate conformational flexibility, allowing for some degree of molecular adaptation in different environments.

Propriétés

Numéro CAS |

74305-33-2 |

|---|---|

Formule moléculaire |

C19H15N3O2 |

Poids moléculaire |

317.3 g/mol |

Nom IUPAC |

N-(6-benzamidopyridin-2-yl)benzamide |

InChI |

InChI=1S/C19H15N3O2/c23-18(14-8-3-1-4-9-14)21-16-12-7-13-17(20-16)22-19(24)15-10-5-2-6-11-15/h1-13H,(H2,20,21,22,23,24) |

Clé InChI |

MDZVTIKZFXVYCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3 |

Solubilité |

16.8 [ug/mL] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Position and Halogen Effects

Compound 35 : 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide

Compound 36 : 3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide

- Structural Differences : Both feature bromo and fluoro substituents on the benzamide ring but differ in substitution positions (para/meta for Br and F in Compound 35 vs. meta/para in Compound 36).

- Properties :

- Implications : Halogen placement may influence binding interactions in biological targets or corrosion inhibition by altering electron density.

Heterocyclic Core Modifications

N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB)

- Structural Difference : Replaces pyridine with a benzothiazole ring, introducing sulfur and amine groups.

- Synthesis : Two-step process involving nitro reduction, yielding 80% purity .

- Functional Role : Demonstrated corrosion inhibition properties, likely due to thiazole’s electron-rich structure enhancing adsorption on metal surfaces .

- Characterization : FT-IR and NMR data (e.g., 13C NMR in Table 8 ) confirm structural integrity.

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

Aromatic Substituent Effects

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structural Difference : Features a 3,4-dimethoxyphenethyl group linked to benzamide.

- Properties: Melting Point: 90°C, higher than non-polar analogs, likely due to methoxy groups enhancing crystallinity . Synthesis Yield: 80%, indicating efficient coupling under standard conditions .

- Implications : Methoxy groups may improve solubility or modulate biological activity through π-stacking interactions.

Carbamoyl vs. Benzamide Derivatives

N-(Phenylcarbamoyl)benzamide

- Structural Difference : Substitutes benzamide with a phenylcarbamoyl group.

Research Implications and Gaps

- Activity Correlations : Halogenation (e.g., Br/F in Compounds 35/36) may enhance bioactivity or corrosion resistance, but positional effects require further study.

- Heterocyclic Impact : Benzothiazole (ABTB) and thiourea derivatives show specialized functionalities (e.g., corrosion inhibition, metal binding), suggesting that N-(6-benzamidopyridin-2-yl)benzamide could be tailored for similar roles.

- Synthetic Feasibility : High yields (e.g., 80% for Rip-B ) indicate reliable coupling methods, applicable to the target compound’s synthesis.

Méthodes De Préparation

Protection-Deprotection Approach

A widely employed method involves sequential amidation of 2,6-diaminopyridine. The process begins with the protection of one amine group to prevent over-reactivity. For instance, tert-butoxycarbonyl (Boc) protection is applied to the 6-amino group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C. The protected intermediate is then subjected to benzoylation at the 2-position using benzoyl chloride in the presence of triethylamine (NEt₃), yielding mono-benzamidated pyridine. Subsequent Boc deprotection with trifluoroacetic acid (TFA) liberates the 6-amino group, enabling a second benzoylation step under similar conditions.

This method achieves an overall yield of 72–78%, with nuclear magnetic resonance (NMR) spectroscopy confirming the absence of regioisomeric impurities. Key spectral data include:

Direct Dual Amidation Using Coupling Agents

Alternative protocols bypass protection steps by employing coupling agents to facilitate simultaneous amidation. A mixture of 2,6-diaminopyridine, benzoic acid (2 equivalents), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF) produces the target compound in 65% yield after 24 hours at room temperature. While efficient, this method risks forming mono-benzamidated byproducts, necessitating rigorous purification via column chromatography.

Microwave-Assisted Solvent-Free Synthesis

Silica-Supported Microwave Reactions

Recent advancements utilize solvent-free, microwave-assisted conditions to accelerate reaction kinetics. A mixture of 2,6-diaminopyridine, benzoyl chloride (2.2 equivalents), and silica gel (100–120 mesh) is irradiated at 300 W for 5–7 minutes, achieving 89% yield. Silica gel acts as a solid support, absorbing excess acid and minimizing side reactions. Comparative studies demonstrate a 20% yield improvement over conventional heating, attributed to uniform thermal distribution.

Comparative Analysis of Heating Methods

The table below contrasts microwave-assisted and conventional thermal methods:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 5–7 minutes | 60–90 minutes |

| Yield | 89% | 68% |

| Purity (HPLC) | 98.5% | 95.2% |

| Energy Consumption | 0.8 kWh | 2.1 kWh |

Data adapted from solvent-free syntheses of analogous bis-benzamides.

Regioselective Control Mechanisms

Solvent and Base Selection

Regioselectivity in dual amidation is highly solvent-dependent. Polar aprotic solvents like DMF favor 2,6-difunctionalization due to enhanced nucleophilicity of the amine groups, whereas dichloromethane (DCM) promotes non-selective reactions. The use of NEt₃ as a base further suppresses protonation of the pyridine ring, ensuring optimal reactivity.

Steric and Electronic Effects

Electronic modulation of benzoylating agents influences reaction outcomes. Electron-withdrawing substituents on benzoyl chloride (e.g., nitro groups) reduce reaction rates but improve regioselectivity by deactivating the pyridine ring. For example, 4-nitrobenzoyl chloride yields 82% of the desired product with >99% regiopurity, compared to 78% for unsubstituted benzoyl chloride.

Characterization and Quality Control

Spectroscopic Validation

High-resolution mass spectrometry (HRMS) and NMR are critical for confirming structural integrity. Key HRMS data for N-(6-benzamidopyridin-2-yl)benzamide include:

Purity Assessment via HPLC

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) reveals a single peak at 7.2 minutes, confirming >98% purity. Impurities, if present, elute earlier (5.1–6.5 minutes) and correlate with mono-benzamidated intermediates.

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.